2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNYSHNYFGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The coupling is typically conducted in a mixed solvent system of acetonitrile and triethylamine (TEA) at 80°C for 6–12 hours. Key parameters include:
Limitations
-
Sensitivity to oxygen and moisture necessitates inert conditions.
-
Competing homocoupling of boronic acid reduces yield if stoichiometry is imbalanced.
Nickel-Catalyzed Suzuki–Miyaura Coupling
Recent advances in "naked nickel" catalysts, such as Ni(4-CF₃stb)₃, enable ligand-free heteroaryl–heteroaryl couplings under aerobic conditions. This method is particularly effective for coupling 2-bromonicotinaldehyde with 2-(trifluoromethyl)phenylboronic acid.
Protocol and Efficiency
Advantages Over Palladium
-
Tolerance to Lewis basic sites (e.g., pyridinic nitrogen).
Direct introduction of the trifluoromethyl (-CF₃) group into a preassembled phenyl-nicotinaldehyde framework is achieved via two routes:
Halex Reaction with TMSCF₃
Treatment of 2-(2-chlorophenyl)nicotinaldehyde with trimethyl(trifluoromethyl)silane (TMSCF₃) and CsF in toluene at 0°C for 1–2 hours replaces chlorine with -CF₃.
Vapor-Phase Fluorination
A fluidized-bed reactor fluorinates 2-(2-chlorophenyl)nicotinaldehyde using HF at 250–350°C, achieving 65% conversion to the -CF₃ derivative. Industrial scalability is feasible but requires corrosion-resistant equipment.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Palladium cross-coupling | PdCl₂/PPh₃ | 85–88 | 6–12 h | Moderate |
| Nickel SMC | Ni(4-CF₃stb)₃ | 78–82 | 24 h | High |
| TMSCF₃ trifluoromethylation | CsF | 70–75 | 1–2 h | Low |
| Vapor-phase fluorination | HF | 65 | Continuous | Industrial |
Chemical Reactions Analysis
2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in electrophilic substitution reactions due to the presence of the trifluoromethyl group, which enhances its reactivity. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values can be as low as 2 µg/mL, showcasing potent activity against resistant strains.
- Antitubercular Activity : Derivatives of nicotinaldehyde have shown efficacy against Mycobacterium tuberculosis, with some exhibiting higher efficacy than traditional drugs like isoniazid. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis .
- Cytotoxicity and Antitumor Activity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, indicating moderate antitumor activity with effective growth inhibition in certain cancer types while maintaining lower toxicity towards normal cells.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted phenyl compounds, including derivatives of nicotinaldehyde. Results confirmed significant activity against both gram-positive and gram-negative bacteria, particularly focusing on MRSA strains.
Antitubercular Activity Assessment
Another research effort screened various derivatives for their antitubercular effects, demonstrating that specific structural modifications led to enhanced activity against drug-resistant strains of M. tuberculosis compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances resistance to oxidative metabolism. However, its position (ortho in the target compound vs. para/meta in others) significantly influences steric hindrance and molecular conformation .
- Functional Group Impact : Replacement of the aldehyde with an amine (e.g., 6-(Trifluoromethoxy)pyridin-3-amine) reduces electrophilicity, altering reactivity in condensation reactions .
Physicochemical Properties
- Solubility and Hydrogen Bonding : The aldehyde group in this compound can form hydrogen bonds, unlike its amide counterparts (e.g., N-(2-(Trifluoromethyl)phenyl)benzamide), which exhibit stronger intermolecular interactions via N–H···O bonds, leading to higher melting points .
- Lipophilicity: The trifluoromethyl group increases logP values across all compounds, but the presence of polar groups (e.g., trifluoroethoxy in 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde) moderates this effect compared to the non-polar CF₃-phenyl group in the target compound .
Crystallographic and Supramolecular Features
- Crystal Packing: In N-(2-(Trifluoromethyl)phenyl)benzamide derivatives, the ortho-CF₃ group induces twisted conformations, disrupting planar stacking observed in non-CF₃ analogs. Similar effects are anticipated for this compound .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs in amides) differ from aldehyde-containing compounds, which may form weaker C–H···O interactions, impacting crystal stability .
Biological Activity
2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to a phenyl ring, linked to a nicotinaldehyde moiety. This unique arrangement is believed to enhance its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Trifluoromethylphenyl Group : Utilizing trifluoromethylation techniques on phenolic compounds.
- Nicotinaldehyde Integration : Condensation reactions with nicotinic acid derivatives.
- Purification : Employing chromatography methods to isolate the desired product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, indicating potent activity against resistant strains .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Research indicates that derivatives of nicotinaldehyde possess activity against Mycobacterium tuberculosis, with some exhibiting higher efficacy than traditional drugs like isoniazid. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest moderate antitumor activity, with IC50 values indicating effective growth inhibition in certain cancer types while maintaining lower toxicity towards normal cells .
The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cell wall synthesis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
- Receptor Binding : The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in target proteins.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted phenyl compounds, including derivatives of nicotinaldehyde. The results confirmed significant activity against both gram-positive and gram-negative bacteria, with a focus on MRSA strains .
- Antitubercular Activity Assessment : Another research effort involved screening various derivatives for their antitubercular effects, demonstrating that certain modifications in the structure led to enhanced activity against drug-resistant strains of M. tuberculosis compared to standard treatments .
Comparative Analysis
| Compound | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| This compound | 2 | Antimicrobial | MRSA |
| Isoniazid | 0.5 | Antitubercular | M. tuberculosis |
| Benznidazole | 5 | Antiparasitic | Trypanosoma spp. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cross-coupling or aldehyde functionalization. For example, analogs in patents use tert-butyl carbamate intermediates and LCMS/HPLC for validation (e.g., m/z 1011 [M+H]+, retention time 1.01 minutes under SQD-FA05 conditions) . Optimize yields by adjusting solvent polarity (e.g., ACN/EtOH mixtures) and catalysts (e.g., HATU for amide coupling) . Monitor intermediates via TLC or inline LCMS to terminate reactions at optimal conversion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : Focus on NMR for trifluoromethyl group signals (~-60 to -70 ppm) and NMR for aldehyde protons (9.8–10.2 ppm). Aromatic protons in the pyridine and phenyl rings appear as multiplet clusters between 7.5–8.5 ppm .
- LCMS/HPLC : Use high-resolution LCMS to confirm molecular ion peaks and assess purity. Reverse-phase HPLC (C18 columns, 0.1% TFA in HO/ACN gradients) is critical for detecting polar impurities .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodology : Employ orthogonal methods:
- HPLC-DAD : Monitor UV absorption at 254 nm for aromatic systems; compare retention times against synthetic intermediates .
- Ion Chromatography : Detect residual sulfonic acids or ionic byproducts if sulfonation steps are involved .
- Elemental Analysis : Confirm C/H/N/F ratios to rule out halogenated impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental crystallographic data for this compound?
- Methodology :
- Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) to reconcile discrepancies .
- Validate hydrogen atom positions via Hirshfeld surface analysis in CrystalExplorer. For electron density mismatches, consider disorder modeling or alternative space groups .
- Cross-reference computed (DFT) torsion angles with experimental values from WinGX-refined structures .
Q. How can hydrogen-bonding patterns in the crystal structure of this compound be systematically analyzed to predict supramolecular assembly?
- Methodology :
- Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., for dimeric motifs). The aldehyde oxygen may act as an acceptor with adjacent NH or OH donors .
- Analyze packing diagrams in Mercury (CCDC) to identify - stacking between pyridine and trifluoromethylphenyl groups. Fluorine’s van der Waals radius (~1.47 Å) influences close contacts .
Q. What advanced crystallization techniques improve diffraction quality for challenging derivatives of this aldehyde?
- Methodology :
- Microseeding : Introduce crushed microcrystals into supersaturated solutions to promote ordered growth .
- Cryocrystallography : Flash-cool crystals in liquid N with perfluoropolyether oils to minimize ice formation .
- High-Throughput Screening : Use robotic dispensers (e.g., Gryphon LCP) to test 96 solvent combinations (e.g., PEG/ionic liquid mixtures) for optimal crystal habit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
